N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core, a 4-methoxyphenyl substituent at position 3, and a 4-isopropylbenzyl carboxamide group at position 8. The 4-methoxyphenyl group enhances electron-donating properties, while the 4-isopropylbenzyl substituent contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
CAS No. |
1031650-45-9 |
|---|---|
Molecular Formula |
C27H25N5O3 |
Molecular Weight |
467.529 |
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H25N5O3/c1-16(2)18-6-4-17(5-7-18)15-28-26(33)20-10-13-22-23(14-20)32-25(29-27(22)34)24(30-31-32)19-8-11-21(35-3)12-9-19/h4-14,16,31H,15H2,1-3H3,(H,28,33) |
SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinazoline intermediate, followed by the introduction of the triazole ring through cyclization reactions. The final step often involves the coupling of the isopropylbenzyl and methoxyphenyl groups under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce different quinazoline derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Key Observations :
- The 4-isopropylbenzyl group increases molecular weight by ~42 g/mol and logP by ~0.5 units compared to the benzyl analog, enhancing lipophilicity .
- Both compounds share identical hydrogen-bonding capacity and polar surface area, suggesting similar solubility profiles (logSw ≈ -3.6 for the benzyl analog, indicating low aqueous solubility) .
Substituent Effects on Bioactivity
Role of the 4-Methoxyphenyl Group
The 4-methoxyphenyl group is conserved in both compounds. Methoxy groups are known to improve metabolic stability and binding affinity in triazoloquinazoline derivatives by modulating electron density and steric interactions .
Impact of N-Substituents
- Benzyl vs. NMR studies on related triazoloquinazoline analogs () show that substituents in regions analogous to the N-benzyl position (e.g., regions A/B in Figure 6 of ) alter chemical shifts, suggesting distinct electronic environments that may influence target binding .
Comparison with Triazolopyrimidine Derivatives
Triazolopyrimidine analogs () exhibit herbicidal and fungicidal activity, with chiral centers enhancing bioactivity. In contrast, the target compound is achiral, but its 4-methoxyphenyl and triazoloquinazoline core may compensate by providing alternative binding interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
- Methodology : The synthesis of triazoloquinazoline derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via:
Core formation : Cyclocondensation of hydrazine hydrate with substituted benzylidene precursors under reflux in ethanol or DMF (optimized at 80–100°C for 6–12 hours) .
Functionalization : Coupling of the triazoloquinazoline core with 4-isopropylbenzylamine via carbodiimide-mediated amidation (e.g., using EDC/HOBt in DCM) .
- Key parameters : Catalysts like benzyltributylammonium bromide (0.5–1.0 eq) enhance reaction efficiency. Solvent polarity (e.g., DMF vs. ethanol) affects yield and purity .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., isopropylbenzyl protons at δ 1.2–1.4 ppm, methoxyphenyl signals at δ 3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₂₈H₂₈N₅O₃: 482.21; observed ±0.5 ppm) .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between triazole and quinazoline rings) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Antimicrobial activity : Broth microdilution assays (MIC against S. aureus or E. coli; 24–48 hours, 37°C) .
- Anticancer potential : MTT assays using cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Dosage : Test concentrations ranging from 1–100 µM with DMSO controls (<0.1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for substituent optimization?
- Methodology :
- Comparative analysis : Synthesize analogs with substituent variations (e.g., 4-isopropylbenzyl vs. 4-chlorobenzyl in vs. 3).
- Bioactivity profiling : Correlate logP values (calculated via ChemDraw) with cytotoxicity or antimicrobial efficacy .
- Key finding : Methoxy groups enhance solubility but may reduce membrane permeability .
Q. What computational approaches predict binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase for anticancer activity).
- MD simulations : GROMACS-based 100 ns simulations assess binding stability (RMSD <2.0 Å) .
- Target validation : Compare docking scores (∆G ≤ −8.0 kcal/mol) with experimental IC₅₀ values .
Q. How can contradictory bioactivity data between similar compounds be resolved?
- Case study : reports potent antibacterial activity, while shows weak efficacy despite structural similarity.
- Methodology :
Re-evaluate assay conditions : Check for batch-specific impurities (HPLC purity >95%) or solvent interference .
Mechanistic studies : Perform enzyme inhibition assays (e.g., β-lactamase inhibition) to identify off-target effects .
Meta-analysis : Compare substituent electronegativity (e.g., 4-Cl vs. 4-OCH₃) and steric effects on target binding .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (70–110°C), solvent (ethanol/DMF ratio), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
- Flow chemistry : Continuous-flow reactors improve reproducibility (residence time 10–30 mins) and reduce side reactions .
- Key result : Ethanol/DMF (3:1 v/v) at 90°C with 0.7 eq catalyst achieves >80% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
